

# Application Notes and Protocols for In Vivo Rodent Studies with Aldometanib

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## Compound of Interest

Compound Name: Aldometanib

Cat. No.: B12396640

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## Introduction

**Aldometanib** is a small molecule inhibitor of the glycolytic enzyme aldolase.<sup>[1][2]</sup> It functions by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase that is associated with v-ATPase on the lysosomal membrane.<sup>[1][2]</sup> This action selectively activates the lysosomal pool of AMP-activated protein kinase (AMPK), thereby mimicking a cellular state of glucose starvation.<sup>[1]</sup> In preclinical rodent models, **Aldometanib** has demonstrated significant therapeutic potential for metabolic disorders. It elicits an insulin-independent glucose-lowering effect without causing hypoglycemia, alleviates fatty liver and nonalcoholic steatohepatitis (NASH), and has been shown to extend healthspan and lifespan in mice.

## Data Presentation: Quantitative Effects of Aldometanib in Rodents

The following tables summarize the key quantitative data from in vivo studies of **Aldometanib** in mice and rats.

Table 1: Dosage, Administration, and Pharmacokinetics of **Aldometanib**

Parameter	Species	Dosage	Route of Administration	Vehicle	Serum Concentration (at 1h)	Serum Half-life (t <sub>1/2</sub> )
AMPK Activation & Glucose Lowering	Mouse (C57BL/6)	2 mg/kg	Oral Gavage	10% (w/v) Kolliphor HS 15	~4 nM	~2.5 h
AMPK Activation & Glucose Lowering	Rat (ZDF)	2 mg/kg	Oral Gavage	10% (w/v) Kolliphor HS 15	~3 nM	~3 h
Dose Titration	Mouse (HFD-induced obese)	2, 4, 10 mg/kg	Oral Gavage	10% (w/v) Kolliphor HS 15	Not Reported	Not Reported

Data compiled from a 2022 study published in Nature Metabolism.

Table 2: Metabolic Effects of **Aldometanib** in Rodent Models

Experimental Model	Dosage	Treatment Duration	Key Findings
Normoglycemic Mice	2 mg/kg	Single dose	Significantly decreased fasting blood glucose and improved glucose tolerance.
High-Fat Diet (HFD)-induced Obese Mice	2 mg/kg, 4 mg/kg	1 week (twice daily)	Decreased blood glucose and improved glucose tolerance. No significant change in body weight or composition at these effective doses.
GAN Diet-induced NASH Mice	Not specified	Not specified	Reduced NAFLD activity scores, ballooning scores, steatosis grades, and lobular inflammation.
Aged Mice (1 year old)	Not specified	4 months	Improved exercise performance.
Aged Mice (1 year old)	Not specified	Long-term	Modest increase in lifespan.

## Experimental Protocols

### Preparation of Aldometanib Formulation for Oral Gavage

This protocol is based on the methods described in Zhang et al., 2022.

Materials:

- **Aldometanib** powder
- Ethanol (200 proof, molecular biology grade)

- Kolliphor® HS 15 (Solutol® HS 15)
- Sterile, purified water
- Rotary evaporator
- Stir plate and stir bar
- Sterile tubes for storage

#### Procedure:

- **Dissolution:** To prepare a 1 mg/mL stock solution, first dissolve the required amount of **Aldometanib** powder in ethanol. For example, to make 3 L of stock, dissolve 3 g of **Aldometanib** in 300 mL of ethanol.
- **Vehicle Addition:** To the ethanol-**Aldometanib** solution, add 10% (wt/vol) Kolliphor HS 15. For the 3 L example, this would be 300 g of Kolliphor HS 15.
- **Mixing:** Place the mixture on a stir plate at room temperature and stir until the Kolliphor HS 15 is completely dissolved.
- **Ethanol Evaporation:** Remove the ethanol from the solution using a rotary evaporator.
- **Final Volume Adjustment:** Bring the final solution to the desired volume with sterile, purified water and mix thoroughly.
- **Storage:** Store the final formulation in sterile tubes. The formulation is stable for at least one week.

## Administration of Aldometanib via Oral Gavage in Mice

#### Materials:

- Prepared **Aldometanib** formulation
- Appropriately sized feeding needles (gavage needles), typically 20-22 gauge with a flexible or ball-tip for mice.

- Syringes (1 mL)
- Animal scale

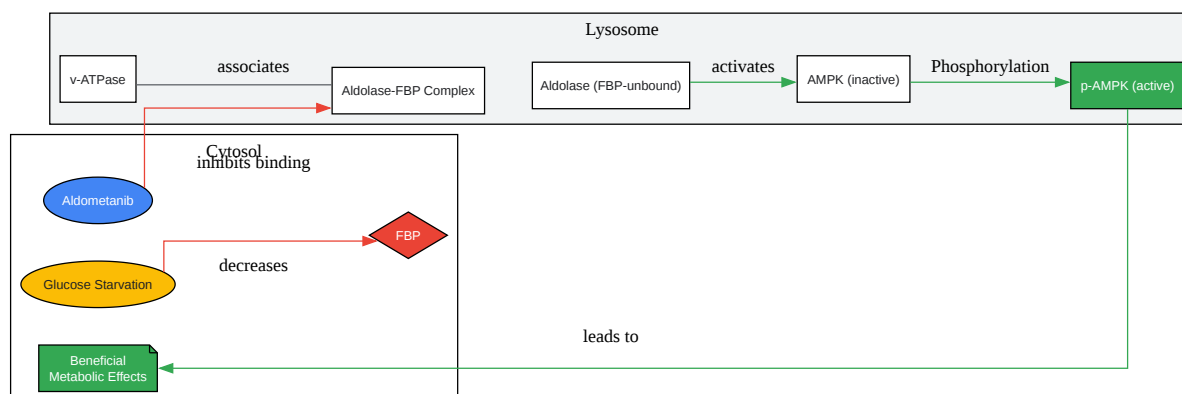
Procedure:

- Animal Handling: Acclimatize mice to handling for several days prior to the experiment to minimize stress.
- Fasting: For studies investigating metabolic endpoints like glucose tolerance, fast the animals for an appropriate period (e.g., 2-6 hours) before dosing. Ensure access to water is maintained during the fasting period.
- Dosage Calculation: Weigh each mouse immediately before dosing. Calculate the exact volume of the **Aldometanib** formulation to administer based on the mouse's body weight and the desired dose (e.g., 2 mg/kg). The volume should not exceed 5-10 mL/kg.
- Gavage Administration:
  - Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
  - Gently insert the feeding needle into the mouth, passing it over the tongue towards the esophagus.
  - Advance the needle smoothly and without force until it reaches the stomach. A slight resistance may be felt as the needle passes the cardiac sphincter.
  - Slowly dispense the calculated volume of the **Aldometanib** solution.
  - Gently withdraw the needle.
- Post-Administration Monitoring: Monitor the animal for any signs of distress, such as labored breathing or lethargy, immediately after the procedure and periodically thereafter. In long-term studies, mice treated with **Aldometanib** have shown no evident toxicity or adverse metabolic effects.

- **Experimental Timepoints:** For pharmacokinetic analysis, serum samples can be collected at various time points post-gavage (e.g., 1, 2, 4, 8 hours). For pharmacodynamic studies, tissues can be collected 1-2 hours after administration to assess AMPK activation.

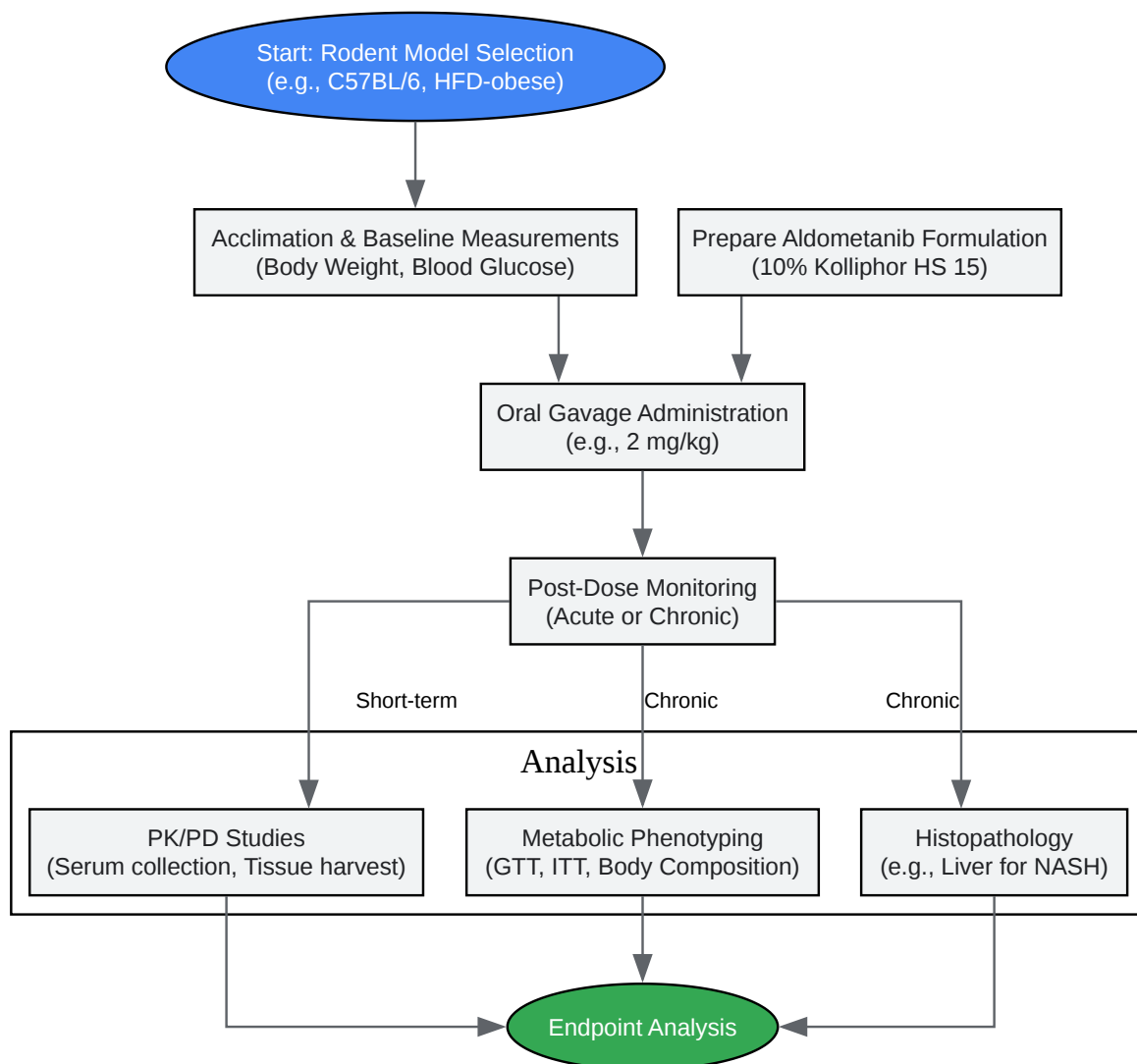
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and workflows.



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Caption: **Aldometanib** mimics glucose starvation to activate lysosomal AMPK.



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Caption: General experimental workflow for in vivo rodent studies with **Aldometanib**.

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## References

- 1. The aldolase inhibitor aldometanib mimics glucose starvation to activate lysosomal AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aldolase inhibitor aldometanib mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
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